1,6-Dimethoxyphenazine
Overview
Description
Synthesis Analysis
The synthesis of 1,6-Dimethoxyphenazine and related compounds often involves multi-step chemical reactions, utilizing precursors such as dimethoxytriazines or benzoxazines. For instance, 4,6-Dimethoxy-1,3,5-triazine derivatives have been synthesized through condensation reactions, showcasing the complexity and diversity in the synthesis approaches for dimethoxyphenazine compounds (Kunishima et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds similar to 1,6-Dimethoxyphenazine, such as 4,6-Dimethoxy-1,3,5-triazines, has been elucidated using various analytical techniques including NMR, IR, and X-ray crystallography. These studies reveal detailed insights into the molecular geometry, bond lengths, and angles, providing a foundational understanding of the structural characteristics that influence the chemical behavior of these compounds (Hwang et al., 2006).
Chemical Reactions and Properties
The chemical reactivity of dimethoxyphenazine compounds involves interactions with various reagents, leading to a range of derivatives with diverse properties. For example, the Mannich reaction with benzoxazine dimers results in compounds with a single oxazine ring, demonstrating the compounds' involvement in complex chemical transformations (Laobuthee et al., 2001).
Physical Properties Analysis
The physical properties of 1,6-Dimethoxyphenazine derivatives, including melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and applications. These properties are often determined through techniques like differential scanning calorimetry and single-crystal X-ray diffraction (Fridman et al., 2003).
Scientific Research Applications
Application 1: Cocultivation of Streptomyces Species
- Summary of the Application: The compound 1,6-Dimethoxyphenazine was isolated from the cocultivation of Streptomyces species. This process was used to explore the isolation of novel secondary metabolites .
- Methods of Application or Experimental Procedures: The Streptomyces species were isolated from the same soil and cocultivated in combinations. The organic extracts exhibiting similar TLC patterns were pooled and concentrated to obtain the crude organic extract, which was subjected to silica gel column chromatography .
- Results or Outcomes: The cocultivation of Streptomyces species resulted in the isolation of a novel vicinal diepoxide of alloaureothin along with three carboxamides, 4-aminobenzoic acid, and 1,6-dimethoxyphenazine .
Application 2: Inhibition of Adipogenesis
- Summary of the Application: 1,6-Dimethoxyphenazine was found to inhibit adipogenesis and the accumulation of lipid droplets during the differentiation of 3T3-L1 cells .
- Methods of Application or Experimental Procedures: The compound was isolated from Streptomyces sp. NIIST-D31 strain along with other compounds. The effect of the compound on PPAR-γ expression was evaluated .
- Results or Outcomes: The compound was found to inhibit adipogenesis and the accumulation of lipid droplets during the differentiation of 3T3-L1 cells .
Application 3: Total Synthesis and Drug Discovery
- Summary of the Application: Pyrazine and phenazine heterocycles, including 1,6-Dimethoxyphenazine, are platforms for total synthesis and drug discovery. They demonstrate biological activities relevant to the treatment of disease .
- Methods of Application or Experimental Procedures: The synthesis of iodinin was initiated with a double palladium-catalyzed Buchwald–Hartwig C-N cross-coupling of 2-bromo-3-methoxyaniline to generate 1,6-dimethoxyphenazine .
- Results or Outcomes: The compound was successfully synthesized and is being used in drug discovery efforts .
Application 4: Metabolite of Streptomyces luteoreticuli
- Summary of the Application: 1,6-Dimethoxyphenazine is a metabolite of Streptomyces luteoreticuli .
- Methods of Application or Experimental Procedures: The compound was isolated from Streptomyces luteoreticuli .
- Results or Outcomes: The isolation of 1,6-Dimethoxyphenazine from Streptomyces luteoreticuli was successful .
Application 5: Total Synthesis and Drug Discovery
- Summary of the Application: Pyrazine and phenazine heterocycles, including 1,6-Dimethoxyphenazine, are platforms for total synthesis and drug discovery. They demonstrate biological activities relevant to the treatment of disease .
- Methods of Application or Experimental Procedures: The synthesis of iodinin was initiated with a double palladium-catalyzed Buchwald–Hartwig C-N cross-coupling of 2-bromo-3-methoxyaniline to generate 1,6-dimethoxyphenazine .
- Results or Outcomes: The compound was successfully synthesized and is being used in drug discovery efforts .
Application 6: Phenazine Biosynthesis in Pseudomonas chlororaphis
- Summary of the Application: 1,6-Dimethoxyphenazine is involved in the phenazine biosynthesis in Pseudomonas chlororaphis .
- Methods of Application or Experimental Procedures: The compound was identified as a part of the phenazine biosynthesis process in Pseudomonas chlororaphis .
- Results or Outcomes: The presence of 1,6-Dimethoxyphenazine in the phenazine biosynthesis process of Pseudomonas chlororaphis was confirmed .
Future Directions
Phenazine compounds, including 1,6-Dimethoxyphenazine, demonstrate biological activities relevant to the treatment of disease . They have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery . These incredible heterocycles offer promise in medicine .
properties
IUPAC Name |
1,6-dimethoxyphenazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2/c1-17-11-7-3-5-9-13(11)15-10-6-4-8-12(18-2)14(10)16-9/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNYAHCOEPIPGO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1N=C3C=CC=C(C3=N2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347071 | |
Record name | 1,6-Dimethoxyphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,6-Dimethoxyphenazine | |
CAS RN |
13398-79-3 | |
Record name | 1,6-Dimethoxyphenazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30347071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.